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Compound of Interest

Compound Name: 2H-chromen-6-ol

CAS No.: 96549-65-4

Cat. No.: B3432151 Get Quote

The 2H-chromene (2H-1-benzopyran) framework is a privileged heterocyclic motif integral to a

vast array of natural products and pharmacologically active molecules. These structures,

characterized by a fused benzene and 2H-pyran ring, exhibit a remarkable breadth of biological

activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide

focuses specifically on 2H-chromen-6-ol, a derivative distinguished by a hydroxyl group at the

C-6 position. This phenolic moiety is a critical pharmacophore, strongly suggesting significant

potential as an antioxidant and a versatile building block in medicinal chemistry. This document

serves as a technical resource for researchers and drug development professionals, offering a

detailed exploration of its chemical identity, physicochemical properties, and a validated

experimental protocol to assess its primary biological activity.

Part 1: Core Chemical Identity
A precise understanding of a compound's structure and fundamental properties is the bedrock

of all subsequent research and development.

Chemical Structure and Identifiers
The structure of 2H-chromen-6-ol consists of the core bicyclic 2H-chromene system with a

hydroxyl (-OH) substituent on the benzene ring.
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Identifier Value Source

IUPAC Name 2H-chromen-6-ol

CAS Number 96549-65-4

Molecular Formula C₉H₈O₂

Molecular Weight 148.16 g/mol

Canonical SMILES
C1C=CC2=C(O1)C=CC(=C2)
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Physicochemical and Computed Properties
The predicted physicochemical properties of 2H-chromen-6-ol provide initial insights into its

behavior in biological and chemical systems, guiding formulation and experimental design.
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Property Value
Interpretation &

Significance
Source

XLogP3-AA 1.9

Indicates moderate

lipophilicity,

suggesting

reasonable cell

membrane

permeability.

Hydrogen Bond

Donors
1

The single phenolic

hydroxyl group can

donate a hydrogen

bond, crucial for

receptor interactions

and antioxidant

activity.

Hydrogen Bond

Acceptors
2

The ether and

hydroxyl oxygens can

accept hydrogen

bonds, influencing

solubility and binding.

Polar Surface Area 29.5 Å²

Suggests good

potential for oral

bioavailability and

transport across the

blood-brain barrier.

Rotatable Bond Count 0

The rigid, bicyclic

structure limits

conformational

flexibility, which can

be advantageous for

specific receptor

binding.
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Part 2: Synthesis and Biological Landscape
While a specific, dedicated synthesis for 2H-chromen-6-ol is not extensively documented, the

general synthesis of the 2H-chromene scaffold is well-established, offering clear pathways to

its production.

General Synthetic Strategies for the 2H-Chromene Core
The construction of the 2H-chromene ring system is typically achieved through cyclization

reactions. A prevalent and efficient method involves the gold-catalyzed hydroarylation (6-endo-

dig cyclization) of propargyl aryl ethers. This approach is versatile and tolerates a wide range of

functional groups. Another strategy involves the annulation of phenols (like hydroquinone, a

precursor to the 6-hydroxy moiety) with α,β-unsaturated aldehydes, often promoted by amino

acids or other catalysts.
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Fig 1. General workflow for Gold-catalyzed synthesis of the 2H-chromene scaffold.

Anticipated Biological Activities and Applications
The 2H-chromene scaffold is a cornerstone in drug discovery, and the inclusion of a 6-hydroxy

group strongly directs its potential biological profile.

Antioxidant Activity: Phenolic compounds are renowned for their ability to scavenge free

radicals. The hydroxyl group on the aromatic ring of 2H-chromen-6-ol can donate a
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hydrogen atom to neutralize reactive oxygen species (ROS), mitigating oxidative stress. This

makes it a prime candidate for applications in neurodegenerative diseases, cardiovascular

disorders, and conditions linked to oxidative damage.

Anticancer Potential: Numerous chromene derivatives have demonstrated significant

anticancer activity. Mechanisms can vary, but some derivatives have been shown to inhibit

critical pathways like the Hypoxia-Inducible Factor-1 (HIF-1) pathway or induce apoptosis in

cancer cell lines. The 2H-chromen-6-ol structure serves as a valuable starting point for

developing more complex and potent anticancer agents.

Antimicrobial Effects: The chromene nucleus is present in many compounds with

antimicrobial properties. Modifications of the core 2H-chromen-6-ol structure could lead to

novel agents effective against various bacterial and fungal strains.

Part 3: Validated Experimental Protocol: DPPH
Radical Scavenging Assay
To empirically validate the anticipated antioxidant activity of 2H-chromen-6-ol, the 2,2-

diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, reliable, and widely accepted method. It

provides a self-validating system when run with an appropriate standard.

Principle of the DPPH Assay
The DPPH assay is based on the reduction of the stable DPPH free radical. In its radical form,

DPPH has a deep violet color with a maximum absorbance around 517 nm. When an

antioxidant, such as 2H-chromen-6-ol, donates a hydrogen atom or an electron to DPPH, it is

reduced to the non-radical form, DPPH-H. This reduction causes a color change from violet to

a pale yellow, and the corresponding decrease in absorbance at 517 nm is directly proportional

to the radical scavenging activity of the compound.
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Fig 2. Step-by-step workflow for the DPPH antioxidant assay.
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Detailed Step-by-Step Methodology
Reagent Preparation:

DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve it in

100 mL of analytical grade methanol. Store this solution in an amber bottle at 4°C to protect

it from light.

Test Compound Stock Solution: Prepare a stock solution of 2H-chromen-6-ol (e.g., 1

mg/mL) in methanol. From this stock, create a series of dilutions to obtain a range of

concentrations for testing.

Standard Antioxidant Stock Solution: Prepare a stock solution of a standard antioxidant like

Trolox or Gallic Acid (e.g., 1 mg/mL) in methanol. Create a series of dilutions from this stock

to generate a standard curve.

Blank: Use pure methanol as the blank.

Assay Procedure (96-well microplate format):

Pipette 100 µL of each dilution of the test compound (2H-chromen-6-ol) and the standard

into separate wells of a 96-well microplate.

Pipette 100 µL of methanol into the blank wells (for the control).

Add 100 µL of the 0.1 mM DPPH solution to all wells.

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis and Validation
The trustworthiness of the protocol is ensured by calculating the percentage of radical

scavenging activity and comparing it against a known standard.

Calculate the Percentage Inhibition: The radical scavenging activity is calculated using the

following formula:
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% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

Abs_control is the absorbance of the DPPH solution with the methanol blank.

Abs_sample is the absorbance of the DPPH solution with the test compound or standard.

Determine the IC₅₀ Value: Plot the % Inhibition against the concentration of the test

compound and the standard. The IC₅₀ value is the concentration of the sample required to

scavenge 50% of the DPPH free radicals. A lower IC₅₀ value indicates a higher antioxidant

activity. The comparison of the IC₅₀ of 2H-chromen-6-ol to that of Trolox or Gallic Acid

provides a validated measure of its relative antioxidant potency.

Conclusion
2H-chromen-6-ol emerges as a compound of significant interest for researchers in medicinal

chemistry and drug discovery. Its core heterocyclic structure, combined with a key phenolic

hydroxyl group, positions it as a potent antioxidant and a versatile scaffold for the synthesis of

novel therapeutic agents. The established chemical properties and the provided validated

protocol for assessing its antioxidant capacity offer a solid foundation for further investigation

into its anticancer, antimicrobial, and other potential pharmacological activities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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